molecular formula C9H8N2 B016527 5-Aminoisoquinoline CAS No. 1125-60-6

5-Aminoisoquinoline

Cat. No. B016527
CAS RN: 1125-60-6
M. Wt: 144.17 g/mol
InChI Key: DTVYNUOOZIKEEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminoisoquinoline and its derivatives involves multiple pathways, including the Truce-Smiles rearrangement and reactions with aryl/heteroaryl aldehydes. For example, Okuda et al. (2010) reported an improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline via slight modifications in the Truce-Smiles rearrangement process (Okuda, Yoshida, Hirota, & Sasaki, 2010). Another method involves the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles, leading to the synthesis of various isoquinoline derivatives (Ando, Tokoroyama, & Kubota, 1974).

Molecular Structure Analysis

The molecular structure of 5-Aminoisoquinoline is the basis for its chemical properties and reactivity. Its structural analysis is crucial for understanding the mechanisms of its chemical reactions and the development of new synthetic methods.

Chemical Reactions and Properties

5-Aminoisoquinoline participates in a variety of chemical reactions, offering pathways to numerous heterocyclic compounds. It acts as a versatile intermediate for the synthesis of complex molecules, showcasing its broad utility in organic synthesis. Its reactivity is explored through reactions such as the Buchwald-Hartwig reaction for the synthesis of 3-aminoisoquinoline-5-sulfonamides, illustrating its applicability in generating kinase inhibitors (Proisy, Taylor, Nelson, & Collins, 2009).

Scientific Research Applications

1. Application as a PARP-1 Inhibitor

  • Summary of Application: 5-AIQ is a water-soluble, potent, and selective Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor. It is widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme .
  • Methods of Application: A simple, selective, and reliable ultra-performance liquid chromatography-tandem mass spectrometry assay has been developed for the quantitative analysis of 5-AIQ in plasma using pantoprazole as an internal standard .
  • Results or Outcomes: The assay was linear in the concentration range of 1.0 to 666 ng/mL with a correlation coefficient of ≥0.995. The precision and bias were within the acceptable limits of ≤12.68% and −8.6 to 5.9%, respectively, with mean recovery of 79.1% from plasma and negligible matrix effects (92.4%) .

2. Host–guest complexation with β-cyclodextrin

  • Summary of Application: The effects of the addition of β-cyclodextrin (β-CDx) on the absorption and emission properties of 5-AIQ have been investigated in aqueous media .
  • Methods of Application: The formation of host–guest inclusion complex with 1:1 stoichiometry was revealed by absorption, steady state, and time-resolved emission spectroscopy .
  • Results or Outcomes: The complex formation has also been confirmed by FT-IR spectra and SEM image analysis of the solid inclusion complex between 5AIQ and β-CDx .

3. Evaluation as a novel PARP-1 inhibitor

  • Summary of Application: 5-AIQ is an active PARP-1 inhibitor as well as an important functional group in various drugs .
  • Methods of Application: The evaluation of 5-AIQ as a novel PARP-1 inhibitor involves various in vitro and in vivo systems .
  • Results or Outcomes: Quinolines are generally known as mutagenic and carcinogenic in various in vitro and in vivo systems, while both positive and negative findings are available on the mutagenic potential of several isoquinolines .

4. In Silico ADME Profile and In Vitro Metabolic Stability Study

  • Summary of Application: A study was conducted to determine the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile and in vitro metabolic stability of 5-AIQ .
  • Methods of Application: An ultra-performance liquid chromatography-tandem mass spectrometry assay was developed for the quantitative analysis of 5-AIQ in plasma . The assay was linear in the concentration range of 1.0 to 666 ng/mL .
  • Results or Outcomes: The validated assay was successfully applied in a metabolic stability study, and 5-AIQ was moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 min and intrinsic clearance of 47.6 µL/min/mg .

5. Genotoxicity Potential Evaluation

  • Summary of Application: A battery of tests were conducted to evaluate the genotoxicity potential of 5-AIQ .
  • Methods of Application: The evaluation involved various in vitro and in vivo systems, including bacterial reverse mutation test, in vitro chromosomal aberration test, and bone marrow micronucleus test in mouse .
  • Results or Outcomes: The studies demonstrated that 5-AIQ does not possess genotoxic activity both with in vitro and in vivo systems .

6. Quantitative Analysis in Biological Fluids

  • Summary of Application: A sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantitative analysis of 5-AIQ in biological fluids .
  • Methods of Application: Both 5-AIQ and an internal standard were separated on an Acquity CSH 18 column after chromatographic elution of mobile phase comprising of 10 mM ammonium acetate and acetonitrile (35:65; v/v) at a flow rate of 0.3 mL/min . Electrospray ionization in positive mode was used for sample ionization and precursor to product ion transitions of 145.0 > 91.0; 145.0 > 117.4 for 5-AIQ and 384.0 > 138.1 for the internal standard were used for detection and quantification in multiple reaction monitoring mode .
  • Results or Outcomes: The assay was linear in the concentration range of 1.0 to 666 ng/mL with a correlation coefficient of ≥0.995 . The precision and bias were within the acceptable limits of ≤12.68% and −8.6 to 5.9%, respectively, with mean recovery of 79.1% from plasma and negligible matrix effects (92.4%) .

Safety And Hazards

5-Aminoisoquinoline is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment is advised when handling this compound .

Future Directions

5-Aminoisoquinoline has been used to study the effect of the addition of β-cyclodextrin on the absorption and emission properties of 5AIQ . It has also been used in the development of a controlled release nanocomposite for anticancer activity against human colon cancer . The validated method can be utilized for future pharmacokinetic and bio-distribution studies .

properties

IUPAC Name

isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYNUOOZIKEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Record name 5-aminoisoquinoline
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URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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DSSTOX Substance ID

DTXSID80150077
Record name Isoquinol-5-ylamine
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Molecular Weight

144.17 g/mol
Source PubChem
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Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4248661
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Aminoisoquinoline

CAS RN

1125-60-6
Record name 5-Aminoisoquinoline
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Record name 5-Aminoisoquinoline
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Synthesis routes and methods I

Procedure details

5-Nitroisoquinoline (100.3 g, 0.576 mol) was dissolved in MeOH and shaken with Raney nickel (10 g) on a Parr apparatus under a H2 atmosphere (50 psi) for 21 hours. The MeOH was removed in vacuo, the residue dissolved in chloroform (150 mL), and filtered into 600 mL petroleum ether. The solid was collected by filtration. This trituration procedure was repeated several times to give 81.24 g (98%) of the desired product.
Quantity
100.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-isoquinoline (150 g, 0.861 mol) in EtOH/H2O=4:1 (5 L) was added NH4Cl (92.2 g, 1.723 mol) and Fe (193 g, 3.445 mol) at room temperature. Then the mixture was heated to 80° C. and stirred for 10 hours. TLC (petroleum ether:ethyl acetate=1:1) showed complete conversion. The mixture was cooled to room temperature and filtered through a pad of celite. The filter cake was washed with EtOH (2 L×2) and the filtrate concentrated under vacuum. The residue was extracted with EtOAc (500 mL×10) and the combined layers dried over Na2SO4, filtered and then concentrated under vacuum to afford 5-amino-isoquinoline (67 g, 54%) as a yellow solid.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
92.2 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
193 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Nitroisoquinoline (16.4 g) was dissolved in methanol (200 ml) and hydrogenated over palladium on charcoal (1.64 g) at 45 psi. When the hydrogenation was complete, the catalyst was removed by filtration and the solvent removed in vacuo to yield 15.2 g of 5-aminoisoquinoline as a brown powder. This was recrystallized from chloroform-ligroin (b.p. 60°-90° C.) to yield 5-aminoisoquinoline (12.1 g) as a light tan powder, m.p. 127°-129° C. (lit. value, 128° C.).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
KR Vinod, S Chandra, SK Sharma - Toxicology Mechanisms and …, 2010 - Taylor & Francis
5-aminoisoquinoline (5-AIQ) is an active PARP-1 inhibitor as well as an important functional group various drugs. Quinolines are generally known as mutagenic and carcinogenic in …
Number of citations: 18 www.tandfonline.com
A Quesada, F O'Valle, S Montoro-Molina… - Bioscience …, 2018 - portlandpress.com
… The aim of the present study is to analyze the effects of 5-aminoisoquinoline (5-AIQ), a poly(ADP-ribose) polymerase-1 (PARP1) inhibitor, over renal dysfunction and fibrosis during …
Number of citations: 14 portlandpress.com
T EL-Hamoly, H Aglan, M Alabyad… - Egyptian Journal of …, 2020 - ejrsa.journals.ekb.eg
… The log P value for [131I] 5-aminoisoquinoline was found to be 2.08 ± 0.79. Data presented … or unlabeled 5-aminoisoquinoline. Likewise, the radioiodinated 5-aminoisoquinoline …
Number of citations: 1 ejrsa.journals.ekb.eg
M Iqbal, EA Ali, MA Kalam, SF Ahmad, R Al-Salahi - Applied Sciences, 2022 - mdpi.com
5-Aminoisoquinoline (5-AIQ) is a water-soluble, potent and selective Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor, widely used as a biochemical and pharmacological tool to …
Number of citations: 1 www.mdpi.com
K Tiwari, P Arora, N Pandey, P Pandey… - Journal of Molecular …, 2014 - Elsevier
The ground and excited state (S 1 ) dipole moments of 5-aminoisoquinoline (5-AIQ) are determined from solvatochromic shift method as a function of different solvent polarity functions. …
Number of citations: 14 www.sciencedirect.com
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
… value of a tenth normal solution of 5aminoisoquinoline … The 5-aminoisoquinoline was chiefly unattacked, but in this … the reaction of 5-aminoisoquinoline withdialkylaminoalkanols and …
Number of citations: 7 pubs.acs.org
MD Threadgill - Current Medicinal Chemistry, 2015 - ingentaconnect.com
… Balakumar and Singh used 5-AIQ 1 (erroneously described as 5-aminoisoquinoline) as a tool to demonstrate that PARP-1 is involved in cardiac hypertrophy consequent to partial …
Number of citations: 8 www.ingentaconnect.com
ZX Miao, M Shao, MX Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… 5-aminoisoquinoline as co-ligand, Zn(C 9 H 8 N 2 ) 2 (N 3 ) 2 (I). To our knowledge, no other structurally characterized example of a 5-aminoisoquinoline … are from 5-aminoisoquinoline …
Number of citations: 2 scripts.iucr.org
AL Alaa, ESM El-Sayed, T El-Hamoly, H Kahil - AIMS Biophysics, 2022 - aimspress.com
The current study presents a bimodal therapeutic platform for cancer treatment. Bimodal implies that the presented drug loaded core-shell structure is capable of elevating the tumor …
Number of citations: 8 www.aimspress.com
R Rajamohan, S Kothai Nayaki… - Journal of Inclusion …, 2012 - Springer
The effects of the addition of β-cyclodextrin (β-CDx) on the absorption and emission properties of the 5-aminoisoquinoline (5AIQ) have been investigated in aqueous media. The …
Number of citations: 6 link.springer.com

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